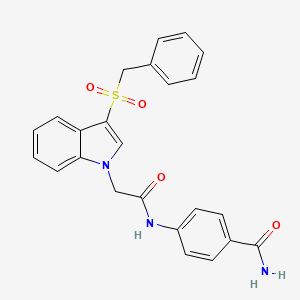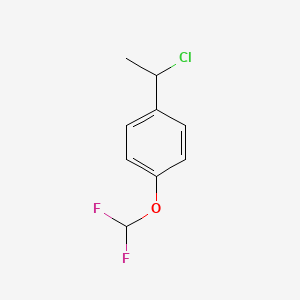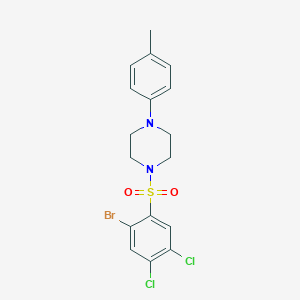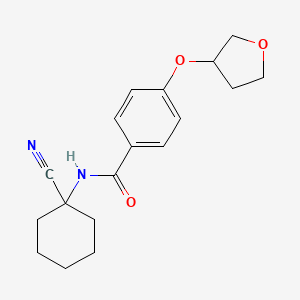
1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659, and it is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in the development and activation of B cells, which are important cells of the immune system.
科学的研究の応用
1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). BTK inhibitors like TAK-659 have shown significant efficacy in preclinical studies and early-phase clinical trials, and they are currently being evaluated in larger clinical trials.
Another potential application of TAK-659 is in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. BTK plays a crucial role in the activation of B cells, which are involved in the pathogenesis of many autoimmune diseases. Inhibition of BTK with TAK-659 has been shown to reduce disease activity in preclinical models of autoimmune diseases.
作用機序
1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea is a selective inhibitor of BTK, which is a non-receptor tyrosine kinase that plays a crucial role in the development and activation of B cells. BTK is activated by various stimuli, including antigen binding to the B cell receptor (BCR), and it then phosphorylates downstream signaling molecules that lead to B cell activation and proliferation.
By inhibiting BTK, TAK-659 blocks the downstream signaling pathways that are involved in B cell activation and proliferation. This leads to a reduction in the number of activated B cells and a decrease in the production of antibodies.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to reduce the number of activated B cells and the production of antibodies. It has also been shown to inhibit the migration and adhesion of B cells, which are important processes in the development of B cell malignancies.
In clinical trials, TAK-659 has been shown to be well-tolerated and to have significant efficacy in the treatment of B cell malignancies. It has also shown promising results in the treatment of autoimmune diseases.
実験室実験の利点と制限
1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea has several advantages for lab experiments. It is a highly selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various biological processes. It is also well-tolerated and has shown significant efficacy in preclinical and clinical studies.
One limitation of TAK-659 is that it is a synthetic compound that may have off-target effects. It is important to use appropriate controls and to validate the results of experiments using TAK-659 with other methods.
将来の方向性
1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea has several potential future directions for scientific research. One direction is the further development of BTK inhibitors for the treatment of B cell malignancies and autoimmune diseases. There is also potential for the development of BTK inhibitors for the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis.
Another direction is the study of the role of BTK in other biological processes, such as innate immunity and inflammation. BTK has been shown to play a role in these processes, and further research could lead to the development of new therapies for these diseases.
Conclusion
This compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a selective inhibitor of BTK, which plays a crucial role in the development and activation of B cells. TAK-659 has shown significant efficacy in preclinical and clinical studies for the treatment of B cell malignancies and autoimmune diseases. It has several advantages for lab experiments, but it is important to use appropriate controls and to validate the results of experiments using TAK-659 with other methods. There are several potential future directions for scientific research, including the further development of BTK inhibitors for the treatment of various diseases and the study of the role of BTK in other biological processes.
合成法
The synthesis of 1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea has been reported in several scientific publications. The most common method involves the reaction of 3-(2-aminopiperidin-1-yl)phenol with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to obtain the final product.
特性
IUPAC Name |
1-[3-(2-oxopiperidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c20-19(21,22)13-7-9-14(10-8-13)23-18(27)24-15-4-3-5-16(12-15)25-11-2-1-6-17(25)26/h3-5,7-10,12H,1-2,6,11H2,(H2,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMYEKZUPWFMSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4E)-4-benzylidene-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2403036.png)

![N-([2,2'-bifuran]-5-ylmethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2403038.png)


![1-[(4-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2403046.png)
![(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-1-yl)methanol](/img/structure/B2403047.png)
![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B2403049.png)
![2-Chloro-N-(6-oxo-7-azaspiro[3.5]nonan-9-yl)acetamide](/img/structure/B2403051.png)


![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-ethylbutan-1-one](/img/structure/B2403055.png)

